REACTION_SMILES
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[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[Cl:6][S:7](=[O:8])(=[O:9])[c:10]1[c:11]([O:21][CH3:22])[cH:12][c:13]([O:19][CH3:20])[c:14]([C:15](=[O:16])[OH:17])[cH:18]1.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5].[Zn:29]>>[SH:7][c:10]1[c:11]([O:21][CH3:22])[cH:12][c:13]([O:19][CH3:20])[c:14]([C:15](=[O:16])[OH:17])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(S(=O)(=O)Cl)cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(C(=O)O)cc1S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |